Histidine Decarboxylase Substrate Efficiency: 1-Methylhistidine vs. L-Histidine
Against histidine decarboxylase (EC 4.1.1.22), 1‑methylhistidine is classified as a “very poor substrate” compared with the native substrate L‑histidine, which is decarboxylated with high efficiency and strict specificity . This qualitative activity gap renders the methylated analogue suitable as a tool for probing substrate‑binding requirements and as a negative control in enzymatic assays, whereas L‑histidine would generate full catalytic turnover.
| Evidence Dimension | Substrate competence for histidine decarboxylase |
|---|---|
| Target Compound Data | Very poor substrate (qualitative) |
| Comparator Or Baseline | L-Histidine: highly specific, efficient substrate |
| Quantified Difference | Not quantified; qualitative difference reported |
| Conditions | BRENDA-curated data across multiple histidine decarboxylase sources |
Why This Matters
Researchers studying histidine decarboxylase require a methylated analogue that minimally turns over, a property L‑histidine or 3‑methylhistidine cannot provide.
